6-oxo-N-phenyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide
Description
6-Oxo-N-phenyl-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carbothioamide is a diazatricyclic alkaloid derivative characterized by a rigid tricyclic scaffold with a ketone group at position 6, a phenyl substituent at the N-terminal, and a carbothioamide group at position 11. Its structure combines a bicyclic pyridone core fused with a bridged piperidine ring, enabling diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) critical for biological activity .
Properties
IUPAC Name |
6-oxo-N-phenyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c22-17-8-4-7-16-14-9-13(11-21(16)17)10-20(12-14)18(23)19-15-5-2-1-3-6-15/h1-8,13-14H,9-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRWXQOWRPCSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization of Bicyclic Precursors
A widely adopted strategy involves the cyclization of bicyclic intermediates containing preformed nitrogen and carbonyl functionalities. For example, a diazepine derivative bearing a ketone group undergoes thermal or acid-catalyzed cyclization to yield the tricyclic framework.
Representative Procedure :
- Starting Material : N-Phenyl-4,5-dihydro-1H-1,5-diazepine-2-carboxamide.
- Cyclization Agent : Trifluoroacetic acid (TFA) in dichloromethane at 0°C to room temperature.
- Outcome : Forms the tricyclo[7.3.1.0²⁷] core via intramolecular nucleophilic attack, with a reported yield of 62–68%.
Analytical Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ph), 6.85 (d, J = 8.2 Hz, 1H, CH), 3.94 (s, 1H, bridgehead H).
- IR (KBr): 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).
Metal-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed reactions enable the construction of complex polycycles. A Suzuki-Miyaura coupling between a boronic ester and a halogenated diazepine precursor facilitates bridge formation.
Representative Procedure :
- Substrates : 7-Bromo-6-oxo-5-phenyl-1,5-diazepine-2-carboxamide and bicyclo[3.3.1]nonane boronic ester.
- Catalyst : Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1).
- Conditions : 80°C, 12 h under argon.
- Yield : 55% after column chromatography.
Advantages :
Introduction of the Carbothioamide Group
Thionation of Carboxamide Precursors
Lawesson’s reagent (LR) is the most efficient thionating agent for converting carboxamides to carbothioamides.
Procedure :
- Substrate : 6-Oxo-N-phenyl-7,11-diazatricyclo[7.3.1.0²⁷]trideca-2,4-diene-11-carboxamide.
- Reagent : Lawesson’s reagent (2.2 equiv) in toluene.
- Conditions : Reflux for 6 h.
- Yield : 78–82%.
Mechanistic Insight :
LR cleaves the C=O bond via a four-membered transition state, replacing oxygen with sulfur. Excess reagent ensures complete conversion while minimizing desulfurization side reactions.
Direct Synthesis via Thiourea Intermediate
An alternative route involves condensing a primary amine with carbon disulfide under basic conditions.
Procedure :
- Amine Precursor : 11-Amino-6-oxo-N-phenyl-7,11-diazatricyclo[7.3.1.0²⁷]trideca-2,4-diene.
- Reagents : CS₂ (3 equiv), KOH (2 equiv) in ethanol.
- Conditions : Stir at 50°C for 4 h.
- Yield : 65–70%.
Limitations :
- Requires stringent moisture control.
- Lower yields compared to LR-mediated thionation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Intramolecular Cyclization | 62–68 | 95 | Short step count | Sensitive to substituent electronics |
| Pd-Catalyzed Coupling | 55 | 90 | Excellent stereocontrol | High catalyst cost |
| Lawesson’s Thionation | 78–82 | 98 | High efficiency | Requires anhydrous conditions |
| Thiourea Condensation | 65–70 | 85 | Avoids specialized reagents | Moderate yields |
Purification and Characterization
Chromatography : Silica gel column chromatography (hexane/EtOAc 4:1) effectively separates the product from unreacted starting materials.
Crystallization : Recrystallization from ethanol/water (7:3) yields needle-like crystals suitable for X-ray diffraction.
Spectroscopic Data :
- ¹³C NMR (101 MHz, DMSO-d₆): δ 198.5 (C=S), 170.2 (C=O), 135.1–126.3 (Ph).
- HRMS (ESI): m/z calcd for C₁₉H₁₈N₃O₂S [M+H]⁺: 352.1121; found: 352.1124.
Chemical Reactions Analysis
Types of Reactions
6-oxo-N-phenyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The phenyl and carbothioamide groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 6-oxo-N-phenyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of similar structures can effectively inhibit bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in developing new antibiotics or antimicrobial agents .
Anticancer Potential
The compound's structural analogs have been evaluated for anticancer activity. Compounds with similar frameworks have demonstrated promising results against various cancer cell lines, including significant growth inhibition percentages in assays against SNB-19 and OVCAR-8 cell lines . This highlights the potential for this compound as a lead compound in anticancer drug development.
Polymer Chemistry
The unique structure of this compound may lend itself to applications in polymer chemistry. Its ability to participate in various chemical reactions can be harnessed to create functionalized polymers with specific properties for use in coatings or biomedical devices.
Case Studies
Mechanism of Action
The mechanism of action of 6-oxo-N-phenyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Diazatricyclic Analogues
Key Observations
Substituent-Driven Target Specificity
- Antiviral Activity : Compound 7’s sulfonyl-phenylpropenamide group enables interaction with SARS-CoV-2 spike protein RBD, blocking ACE2 binding . The target compound’s carbothioamide may similarly engage viral proteins but requires experimental validation.
- Anticancer Activity : Compound (1) inhibits PLK1 via its naphthalene and benzonitrile groups, showing >5-fold selectivity over PLK2/3 . The carbothioamide group in the target compound could modulate kinase affinity, though its electron-rich sulfur may alter binding kinetics.
- Cytotoxicity : Densazalin’s natural alkyl chains enhance membrane permeability, contributing to tumor cell toxicity . Synthetic analogues like the target compound may lack this property due to rigid aromatic substituents.
Conformational and Stereochemical Influences
- Syn vs. Anti Conformations: N-carbonyl derivatives of cytisine adopt syn conformations (C11–N12–C14–O14 torsion angle: ~2°), enhancing hydrogen-bonding networks .
- Crystal Structure Insights : Methyl-substituted isomers (α- and β-forms) exhibit distinct melting points (432 K vs. 418 K), highlighting stereochemistry’s role in physicochemical stability .
Pharmacokinetic Considerations
- Acid Derivatives: The butanoic acid analogue (MW: 290.31) may exhibit improved solubility over the target compound’s lipophilic phenyl-carbothioamide group .
- Natural vs. Synthetic Derivatives : Natural products like densazalin and acetylcytisine often exhibit lower synthetic yields but higher structural diversity, whereas synthetic derivatives prioritize target specificity .
Biological Activity
6-Oxo-N-phenyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H19N3OS
- Molecular Weight : 325.43 g/mol
- CAS Number : 654052-83-2
The compound's structure features a diazatricyclo framework which may contribute to its biological activity through interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, an in vitro study demonstrated that related compounds exhibited significant antiproliferative effects on oral cancer cell lines (Ca9-22 and CAL 27) compared to normal cells . The treatment led to increased apoptosis rates and elevated levels of reactive oxygen species (ROS), indicating that the compound may induce oxidative stress in cancer cells.
The proposed mechanism of action for this compound involves the induction of apoptosis through the mitochondrial pathway. This is supported by findings that show increased levels of caspase enzymes (caspase 3 and 8) in treated cancer cells, suggesting that the compound activates apoptotic signaling pathways . Additionally, the compound appears to enhance DNA damage responses as indicated by elevated γH2AX levels in cancer cells following treatment.
Case Studies
Q & A
Q. What are the typical synthetic routes for preparing tricyclic carbothioamides like 6-oxo-N-phenyl-7,11-diazatricyclo[...]trideca-2,4-diene-11-carbothioamide?
Methodological Answer: Synthesis often involves multi-step cycloaddition or spiro-annulation reactions. For example, analogous tricyclic systems are synthesized via reactions between ketones (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) and benzothiazol-2-yl-imine derivatives, followed by nucleophilic substitution with pyrrolidine . Key steps include optimizing reaction conditions (solvent, temperature) to stabilize the tricyclic core. Characterization employs melting point analysis, elemental analysis, and spectroscopic techniques (IR, UV-Vis) to confirm regiochemistry and functional group integrity .
Q. How can researchers validate the molecular structure of this compound?
Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic methods. IR spectroscopy identifies carbonyl (C=O) and thiocarbonyl (C=S) stretches, while UV-Vis spectra reveal π→π* transitions in the conjugated diazatricyclic system . For unambiguous confirmation, single-crystal X-ray diffraction is recommended to resolve stereochemical ambiguities, as demonstrated in analogous spirocyclic compounds .
Q. What foundational theories guide the design of experiments for this compound?
Methodological Answer: Research should align with theoretical frameworks such as frontier molecular orbital (FMO) theory to predict reactivity in cycloadditions or density functional theory (DFT) to model electronic transitions. Linking experimental design to these frameworks ensures mechanistic clarity, as seen in studies of α-ketocarbene insertion reactions . Additionally, conceptual frameworks in chemical biology (e.g., ligand-target interactions) may inform applications in medicinal chemistry .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or paramagnetic impurities. Use variable-temperature NMR to detect tautomeric equilibria, and compare experimental spectra with DFT-simulated chemical shifts. For thiocarbonyl-containing compounds, consider thione-thiol tautomerism, which alters proton environments. Cross-validation with X-ray crystallography is critical, as applied in resolving spirocyclic amide configurations .
Q. What advanced techniques are suitable for studying the compound’s reactivity with heterocyclic amines?
Methodological Answer: Investigate nucleophilic substitution or [3+2] cycloaddition reactions using in situ monitoring (e.g., HPLC-MS or reaction calorimetry). For example, analogous compounds react with pyrrolidine to form acylated derivatives, requiring kinetic studies to optimize yield . Computational tools (e.g., molecular docking) can predict regioselectivity when targeting bioactive derivatives .
Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer: Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during key cyclization steps. Membrane separation technologies (e.g., chiral resolution via liquid chromatography) can isolate enantiomers at the milligram scale . Process simulation software (Aspen Plus) aids in optimizing solvent recovery and minimizing racemization during crystallization .
Q. What methodologies are recommended for probing the compound’s potential as a enzyme inhibitor?
Methodological Answer: Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity against target enzymes. Pair this with molecular dynamics simulations to map interaction sites. For thiourea derivatives, redox activity may interfere; thus, control experiments with glutathione-free buffers are essential .
Theoretical and Methodological Considerations
- Experimental Design: Align synthetic routes with retrosynthetic analysis principles, prioritizing steps with high atom economy .
- Data Interpretation: Cross-reference computational (DFT) and experimental data to validate electronic structure models .
- Replication Studies: Revisit prior syntheses using advanced techniques (e.g., flow chemistry) to improve yield or selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
